molecular formula C24H29N3O6S B2749324 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 921927-25-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2749324
CAS RN: 921927-25-5
M. Wt: 487.57
InChI Key: OFOWLWZTEQWBQY-UHFFFAOYSA-N
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Description

The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a dihydroisoquinoline group, which is a widely distributed structural motif in a range of biologically active natural products and pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Scientific Research Applications

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have investigated the compound’s cytotoxicity and its derivatives. These studies help predict biological activity based on molecular structure.

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-32-21-12-17-8-10-26(15-18(17)13-22(21)33-2)34(30,31)11-9-25-24(29)19-14-23(28)27(16-19)20-6-4-3-5-7-20/h3-7,12-13,19H,8-11,14-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOWLWZTEQWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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